molecular formula C7H14O2 B2577170 2,3-Dimethylpentanoic acid CAS No. 82608-03-5

2,3-Dimethylpentanoic acid

Cat. No.: B2577170
CAS No.: 82608-03-5
M. Wt: 130.187
InChI Key: LBUDVZDSWKZABS-UHFFFAOYSA-N
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Description

2,3-Dimethylpentanoic acid is an organic compound with the molecular formula C7H14O2. It is a branched-chain carboxylic acid, characterized by the presence of two methyl groups attached to the second and third carbon atoms of the pentanoic acid backbone. This compound is known for its unique structural properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Dimethylpentanoic acid can be synthesized through several methods. One common approach involves the oxidation of 2,3-dimethylpentane using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to ensure complete oxidation to the carboxylic acid.

Industrial Production Methods: In industrial settings, this compound can be produced via catalytic processes that involve the hydroformylation of 2,3-dimethyl-1-butene followed by oxidation. This method is advantageous due to its scalability and efficiency in producing high yields of the desired product.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dimethylpentanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to produce ketones or aldehydes under specific conditions.

    Reduction: Reduction of this compound using reducing agents like lithium aluminum hydride (LiAlH4) can yield the corresponding alcohol.

    Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters, amides, or anhydrides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alcohols or amines in the presence of acid catalysts for esterification or amidation reactions.

Major Products Formed:

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Esters, amides, or anhydrides.

Scientific Research Applications

2,3-Dimethylpentanoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reference compound in analytical chemistry.

    Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals, polymers, and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 2,3-dimethylpentanoic acid involves its interaction with specific molecular targets and pathways. As a carboxylic acid, it can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially affecting their structure and function. The compound’s branched structure may also influence its binding affinity and specificity for certain biological targets.

Comparison with Similar Compounds

2,3-Dimethylpentanoic acid can be compared with other similar compounds, such as:

    2,2-Dimethylpentanoic acid: Differing in the position of the methyl groups, which can affect its chemical reactivity and physical properties.

    3,3-Dimethylpentanoic acid: Another isomer with distinct structural and functional characteristics.

    2,3-Dimethylbutanoic acid: A shorter-chain analog with different chemical behavior and applications.

The uniqueness of this compound lies in its specific branching pattern, which imparts unique chemical and physical properties, making it valuable in various research and industrial contexts.

Biological Activity

2,3-Dimethylpentanoic acid (C7H14O2), also known as 2,3-dimethylvaleric acid, is a branched-chain fatty acid that exhibits various biological activities. This article explores its chemical properties, biological effects, and potential applications based on recent research findings.

  • Molecular Formula : C7H14O2
  • Molecular Weight : 130.18 g/mol
  • CAS Number : 13183277

This compound is characterized by its branched structure, which influences its solubility and reactivity compared to linear fatty acids.

1. Metabolic Effects

Research indicates that branched-chain fatty acids like this compound can impact metabolic pathways. A study demonstrated that these compounds may influence the metabolism of neurotransmitters such as gamma-aminobutyric acid (GABA) in the brain, suggesting potential implications for neurological health and behavior .

2. Impact on GABA Metabolism

The oxidation of GABA by mitochondria can be inhibited by branched-chain fatty acids. Specifically, the presence of this compound has been shown to alter the degradation pathways of GABA, which may have implications for conditions related to GABAergic dysfunction .

3. Toxicological Studies

Toxicological assessments have highlighted the safety profile of this compound in various biological systems. In aquatic environments, it has been evaluated for its effects on non-target organisms, revealing minimal adverse effects at environmentally relevant concentrations .

Case Study 1: Neurochemical Impact

In a controlled study involving rat brain mitochondria, researchers observed that the addition of branched-chain fatty acids, including this compound, significantly inhibited GABA metabolism. This suggests a potential role in modulating neurological responses and behaviors associated with GABAergic activity .

Case Study 2: Developmental Toxicity

A study utilizing zebrafish embryos assessed the developmental toxicity of various fatty acids. The findings indicated that while some branched-chain fatty acids exhibited toxic effects at high concentrations, this compound showed a relatively low toxicity profile, indicating its potential safety for use in biological applications .

Comparative Analysis of Biological Activities

Compound Biological Activity Study Reference
This compoundInhibits GABA metabolism
Other Branched-Chain Fatty AcidsVarying effects on neurotransmitter metabolism
GemfibrozilToxicological effects in aquatic systems

Properties

IUPAC Name

2,3-dimethylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c1-4-5(2)6(3)7(8)9/h5-6H,4H2,1-3H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBUDVZDSWKZABS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

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CCC(C)C(C)C(=O)N1C(=O)OCC1c1ccccc1
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